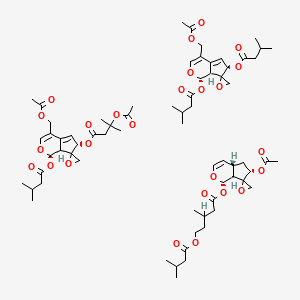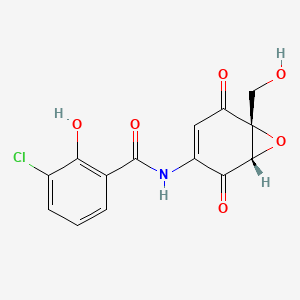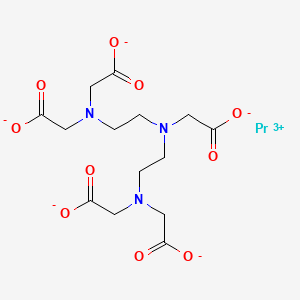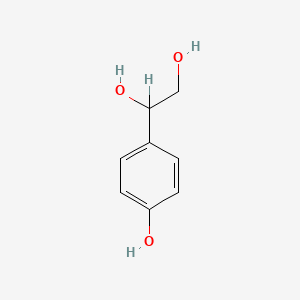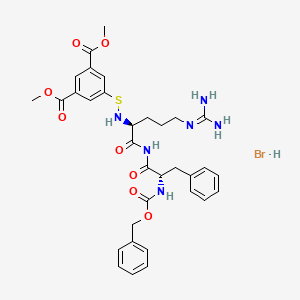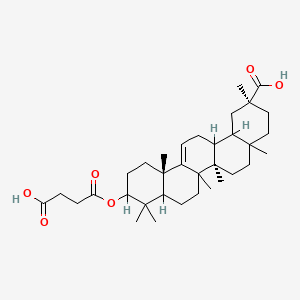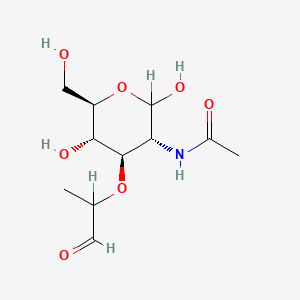
(4-Amino-3-ethyl-2-sulfanylidene-5-thiazolyl)-(4-morpholinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-amino-3-ethyl-2-sulfanylidene-5-thiazolyl)-(4-morpholinyl)methanone is a member of morpholines.
科学的研究の応用
Antitumour Activity
A study on a structurally similar compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, highlighted its significant inhibition on the proliferation of various cancer cell lines, indicating potential antitumor applications (Tang & Fu, 2018).
Imaging Applications in Parkinson's Disease
Another compound with similarities, [11C]HG-10-102-01, was synthesized for use as a PET imaging agent in Parkinson's disease research. This demonstrates the compound's potential application in diagnostic imaging for neurological disorders (Wang, Gao, Xu, & Zheng, 2017).
Antibacterial Activity
Novel compounds related to the query chemical, specifically (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives, have been synthesized and characterized. They were found to have potential antibacterial activity based on molecular docking studies (Shahana & Yardily, 2020).
Synthesis for Antimicrobial Agents
Research on related quinazoline compounds as potential antimicrobial agents points towards the broader use of such compounds in the development of new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).
Solubility and Thermodynamics
Studies on the solubility and thermodynamic properties of compounds like 4-(4-aminophenyl)-3-morpholinone offer insights into the physical and chemical properties of related compounds. This can inform their use in various scientific applications (Yang et al., 2016).
Synthesis of CNS Depressants
Compounds such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, with structural similarities, show central nervous system depressant activity. This indicates potential research applications in neuropharmacology (Butler, Wise, & Dewald, 1984).
Antioxidant Properties
Compounds like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and derivatives have been synthesized to evaluate their antioxidant properties. This suggests potential applications in studying oxidative stress and related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anti-Proliferative Screening
New thiazole compounds with structures resembling the query compound have been synthesized and tested for their anticancer activity, particularly against breast cancer cells (Sonar et al., 2020).
特性
分子式 |
C10H15N3O2S2 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H15N3O2S2/c1-2-13-8(11)7(17-10(13)16)9(14)12-3-5-15-6-4-12/h2-6,11H2,1H3 |
InChIキー |
YPIWHELEPHBQIM-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(SC1=S)C(=O)N2CCOCC2)N |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


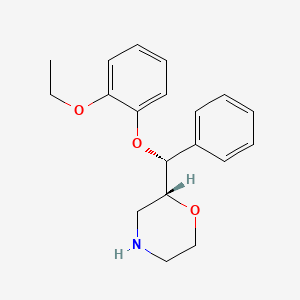



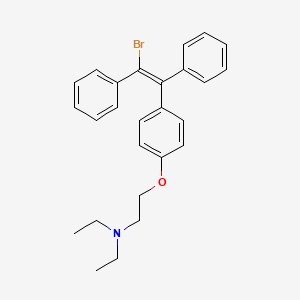
![7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione](/img/structure/B1229304.png)
